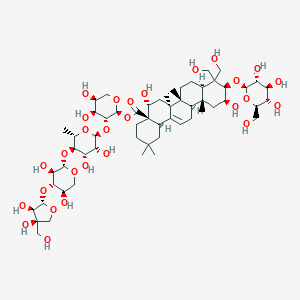
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide typically involves multi-step reactions starting from basic chemical precursors. For instance, derivatives of this compound, such as atorvastatin intermediates, are synthesized through condensation, chlorination, bromination, and other chemical reactions starting from easily available materials like isobutyric acid and phenylacetic acid, achieving reasonable yields. The structure of the synthesized compounds is confirmed through various spectroscopic methods such as infrared spectrum, mass spectrum, and NMR (Song Hong-rui, 2009), (Zhou Kai, 2010).
Molecular Structure Analysis
The molecular structure of nitrophenyl derivatives, including compounds similar to our target compound, showcases how specific functional groups influence the compound's behavior. For example, the presence of nitrophenyl groups can lead to significant changes in properties like color signaling upon deprotonation in certain conditions (S. Camiolo et al., 2003). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
The reactivity of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is influenced by its functional groups, such as the nitro and amino groups. These functional groups participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. Studies on similar compounds have demonstrated their reactivity towards different reagents, showcasing a range of chemical transformations that can be applied to synthesize related compounds or modify their structure for specific purposes (T. Klapötke et al., 2015).
Physical Properties Analysis
The physical properties of a compound like (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, including melting point, boiling point, solubility, and stability, are essential for determining its suitability for various applications. While specific data on this compound might not be readily available, the synthesis and characterization of similar compounds provide insights into their physical behavior and stability under different conditions, which can be extrapolated to understand the properties of our compound of interest (P. Marfey, 1984).
Chemical Properties Analysis
The chemical properties of (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, such as reactivity with various chemicals, stability under different conditions, and reaction mechanisms, are pivotal for its application in scientific research. Analyzing the chemical reactions it undergoes, such as with amines or under catalytic conditions, helps understand its behavior and potential as a chemical reagent or intermediate in organic synthesis (B. L. Tonge, 1962).
Aplicaciones Científicas De Investigación
Summary of the Application
“(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide” plays a significant role in the development of achiral small-molecule probes that can simultaneously determine the absolute configuration, enantiomeric excess, and total concentration of amino acids .
Methods of Application or Experimental Procedures
The compound forms Schiff bases with free amino acids at room temperature to induce CD signals and change UV-vis signals. The red-shifted UV-vis signals, which are independent of the substrate’s chirality, can be used to determine the total concentration. Conversely, the enantioselective CD signals can be used to determine the absolute configuration and enantiomeric excess .
Results or Outcomes
The usefulness and practicability of this sensing method were demonstrated by analyzing 6 non-racemic phenylalanine samples with different enantiomeric compositions and concentrations .
Application 2: Derivatization of Amino Acids
Summary of the Application
FDAA is a chiral derivatizing agent and is used routinely to improve the detection of underivatized amino acids in high-performance liquid chromatography (HPLC) . Its usage is effective in separating stereoisomers .
Methods of Application or Experimental Procedures
FDAA reacts with the amino group of amino acids to form a derivative. These derivatives can then be separated and quantified by HPLC .
Results or Outcomes
The use of FDAA as a derivatizing agent enhances the detection of amino acids in HPLC, making it a valuable tool in the analysis of amino acids .
Application 3: Identification of Bacterial Amino Acids
Summary of the Application
FDAA is used in microbiology for the identification of bacterial amino acids . It is particularly useful in the study of bacterial cell walls, which contain unique amino acids that can be detected using FDAA .
Methods of Application or Experimental Procedures
FDAA reacts with the amino acids present in the bacterial cell wall . The resulting derivatives can then be separated and quantified by HPLC .
Results or Outcomes
The use of FDAA allows for the identification and quantification of amino acids in bacterial cell walls . This can provide valuable information about the bacterial species and its potential pathogenicity .
Propiedades
IUPAC Name |
(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563340 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide | |
CAS RN |
132679-61-9 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-(3-chloropropyl)-1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32663.png)